1-(3,4-DIMETHYLPHENYL)-3-HYDROXY-6,6-DIMETHYL-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE
Overview
Description
1-(3,4-Dimethylphenyl)-3-hydroxy-6,6-dimethyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione is a complex organic compound with a unique structure that includes a trifluoromethyl group, a hydroxy group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-DIMETHYLPHENYL)-3-HYDROXY-6,6-DIMETHYL-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE typically involves multiple steps. One common route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a reagent such as trifluoromethyl iodide in the presence of a base.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using an oxidizing agent such as hydrogen peroxide.
Dimethylation: The dimethyl groups can be introduced through alkylation reactions using methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylphenyl)-3-hydroxy-6,6-dimethyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of a diketone.
Reduction: Formation of diols.
Substitution: Formation of substituted indoles.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-3-hydroxy-6,6-dimethyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-3-HYDROXY-6,6-DIMETHYL-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-1H-indole-2,4-dione: Lacks the trifluoromethyl group.
1-(3,4-Dimethylphenyl)-3-hydroxy-6,6-dimethyl-3,5,6,7-tetrahydro-1H-indole-2,4-dione: Lacks the trifluoromethyl group and one of the dimethyl groups.
Uniqueness: The presence of the trifluoromethyl group in 1-(3,4-DIMETHYLPHENYL)-3-HYDROXY-6,6-DIMETHYL-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE makes it unique compared to similar compounds. This group can significantly alter the compound’s chemical properties, such as its lipophilicity, metabolic stability, and ability to interact with biological targets.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-hydroxy-6,6-dimethyl-3-(trifluoromethyl)-5,7-dihydroindole-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3/c1-10-5-6-12(7-11(10)2)23-13-8-17(3,4)9-14(24)15(13)18(26,16(23)25)19(20,21)22/h5-7,26H,8-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRBLAJQKDGRAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)CC(C3)(C)C)C(C2=O)(C(F)(F)F)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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